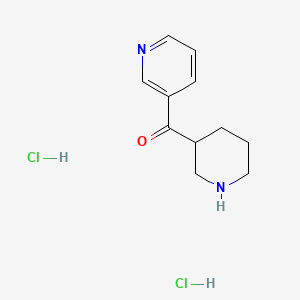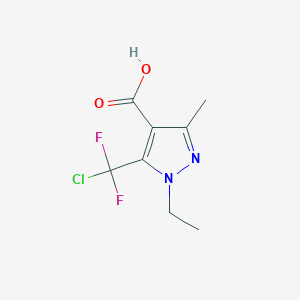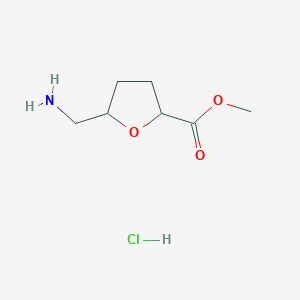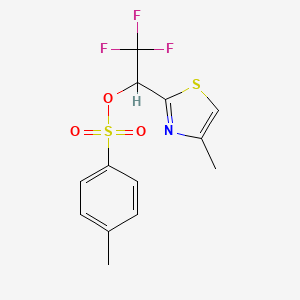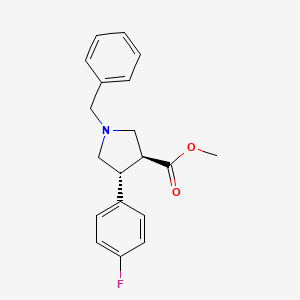
Methyl DL-(3S,4R)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate
Descripción general
Descripción
Molecular Structure Analysis
The molecular weight of this compound is 259.71. The molecular formula is C12H14FNO2.Physical And Chemical Properties Analysis
The molecular weight of this compound is 259.71. The molecular formula is C12H14FNO2.Aplicaciones Científicas De Investigación
Compound Structural and Chemical Characterization
- Structural Analysis and Conformational Study : Methyl DL-(3S,4R)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate is structurally characterized through techniques like FTIR, NMR spectroscopy, and mass spectrometry. Its molecular structures, assessed using density functional theory (DFT), align with single crystal X-ray diffraction results, providing insights into its physicochemical properties and potential applications in material science and medicinal chemistry (Huang et al., 2021).
Potential in Drug Development and Medical Research
- Targeted Drug Synthesis : The compound's structure has been considered for modification to enhance its biological properties, such as analgesic effects, indicating its potential as a scaffold for drug development. Specific modifications have led to increased biological activity, showing promise for further pharmaceutical research and development (Ukrainets et al., 2015).
- Role in Inhibiting Enzymatic Activity : The compound's derivatives have been studied for their inhibitory activity against enzymes such as influenza neuraminidase, showcasing its potential use in the design of antiviral drugs. Structural analyses and synthesis pathways provide insights into the interaction of the compound with enzymatic pockets, highlighting its role in the development of targeted therapeutics (Wang et al., 2001).
Chemical Synthesis and Material Science
- Advanced Synthesis Techniques : The compound has been used in complex chemical synthesis processes, such as the creation of novel fluorescent porous hyperbranched polyamides. These materials, exhibiting unique photophysical properties, are applicable in areas like storage, separation, catalysis, and light emission, showcasing the compound's relevance in material science (Hu, 2017).
Safety And Hazards
The safety information for a similar compound, “rac-methyl (3R,4S)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate hydrochloride”, indicates that it has the following hazard statements: H302, H315, H319, H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
methyl (3S,4R)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO2/c1-23-19(22)18-13-21(11-14-5-3-2-4-6-14)12-17(18)15-7-9-16(20)10-8-15/h2-10,17-18H,11-13H2,1H3/t17-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNACWDXDQTQCQ-ZWKOTPCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CC1C2=CC=C(C=C2)F)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CN(C[C@H]1C2=CC=C(C=C2)F)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl DL-(3S,4R)-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methoxy-1-(phenylsulfonyl)-1h-pyrrolo[3,2-c]pyridine](/img/structure/B1457823.png)
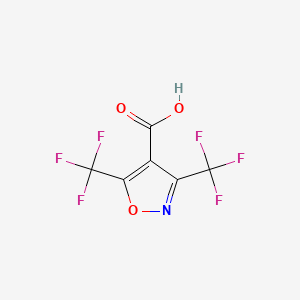
![[8-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine](/img/structure/B1457827.png)
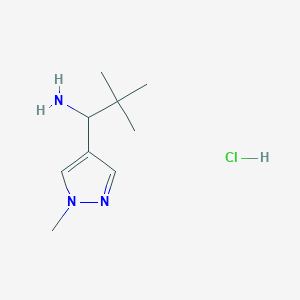



![(R)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one hydrochloride](/img/structure/B1457835.png)

